VU6001376

mGlu4 PAM Potency Structure-Activity Relationship

VU6001376 is the preferred mGlu4 PAM for Parkinson’s studies, validated in haloperidol-induced catalepsy reversal. Its 50.1 nM EC50, 50.5% GluMax, and minimal CYP1A2 inhibition (IC50 >30 µM) eliminate metabolic interference. With low in vivo rat clearance (3.1 mL/min/kg) and 445-min half-life, it ensures sustained target engagement. Avoid generic substitutions—only this chemotype avoids CYP1A2 liability.

Molecular Formula C18H14F2N6OS
Molecular Weight 400.4 g/mol
Cat. No. B611770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6001376
SynonymsVU6001376;  VU-6001376;  VU 6001376; 
Molecular FormulaC18H14F2N6OS
Molecular Weight400.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H14F2N6OS/c19-18(20)7-10(8-18)23-17(27)14-11-4-3-9(6-13(11)28-26-14)22-16-15-12(24-25-16)2-1-5-21-15/h1-6,10H,7-8H2,(H,23,27)(H2,22,24,25)
InChIKeyNWYHEWQGANWLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(3,3-Difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide: Procurement-Relevant Identity and Class Assignment


N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide, also designated VU6001376 or compound 27o (CAS 1968546-34-0), is a synthetic small molecule belonging to the 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide chemotype [1]. It functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a class C G protein-coupled receptor implicated in the pathophysiology of Parkinson's disease and other neurological disorders [2]. The compound is characterized by a unique combination of a 1,2-benzisothiazole-3-carboxamide core, a 1H-pyrazolo[4,3-b]pyridin-3-ylamino hinge-binding motif, and a 3,3-difluorocyclobutyl carboxamide substituent, which collectively confer its pharmacological and pharmacokinetic profile [1].

Why Generic Substitution of N-(3,3-Difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide with In-Class Analogs Is Scientifically Unjustified


The mGlu4 PAM chemotype exhibits extreme sensitivity to structural modifications, with even minor alterations to the carboxamide substituent or hinge-binding motif producing profound effects on potency, intrinsic efficacy (GluMax), and drug metabolism and pharmacokinetic (DMPK) parameters. Within the 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide series, compounds bearing different amide substituents display EC50 values ranging from 50 nM to >1 µM, while CYP1A2 inhibition and in vivo clearance vary by orders of magnitude [1]. Furthermore, cross-scaffold comparisons with earlier mGlu4 PAMs (e.g., picolinamide- or indazole-based series) reveal that this specific scaffold was rationally optimized to mitigate the CYP1A2 induction liability that precluded advancement of previous chemotypes [1][2]. Consequently, generic substitution based solely on nominal target engagement is scientifically invalid and carries substantial risk of experimental failure.

Quantitative Differentiation Guide: N-(3,3-Difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide (VU6001376) Versus Comparators


Potency (EC50) Comparison: VU6001376 vs. Closest In-Scaffold Amide Analogs

Within the same benzo[d]isothiazole-3-carboxamide scaffold, the 3,3-difluorocyclobutyl carboxamide substituent of VU6001376 confers superior potency relative to other amide-substituted analogs. Compared to the 3-neopentyl analog (Example 2) which exhibits an EC50 of 269 nM in the same human mGlu4 CHO-Gqi5 calcium mobilization assay, VU6001376 demonstrates a 5.4-fold improvement in potency [1][2].

mGlu4 PAM Potency Structure-Activity Relationship

Potency (EC50) Comparison: VU6001376 vs. Leading Prior-Generation mGlu4 PAMs

VU6001376 displays substantially improved potency compared to widely used earlier-generation mGlu4 PAMs. VU0364770, a benchmark mGlu4 PAM, exhibits EC50 values of 290 nM at rat mGlu4 and 1.1 µM at human mGlu4 . VU6001376 is 5.8-fold more potent at the human receptor (50.1 nM vs. 1.1 µM) and 5.8-fold more potent at the rat receptor (50.1 nM vs. 290 nM) [1].

mGlu4 PAM Potency Scaffold Comparison

In Vivo Pharmacokinetic Differentiation: Rat Clearance and Half-Life

VU6001376 exhibits an exceptional in vivo rat pharmacokinetic profile, characterized by low plasma clearance and extended half-life. When compared to VU0477886, another optimized mGlu4 PAM from a distinct picolinamide scaffold, VU6001376 demonstrates 22.5% lower plasma clearance (3.1 vs. 4.0 mL/min/kg) [1][2]. The half-life of 445 min (7.4 h) for VU6001376 is among the longest reported for mGlu4 PAMs in rat.

mGlu4 PAM In Vivo PK Clearance Half-Life

CYP1A2 Inhibition Liability: VU6001376 vs. Historical mGlu4 PAM Scaffolds

A critical differentiator of the 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide scaffold is its favorable CYP1A2 profile, which was systematically engineered to overcome the CYP1A2 induction liability that plagued earlier mGlu4 PAM chemotypes (e.g., indazole-based series) [1]. VU6001376 displays an IC50 > 30 µM against CYP1A2, indicating minimal direct inhibition [2]. This contrasts sharply with earlier scaffolds where CYP1A2 induction (AhR activation up to 125-fold) precluded advancement [1].

mGlu4 PAM CYP Inhibition Drug-Drug Interaction CYP1A2

CYP3A4 Selectivity Profile vs. In-Scaffold Analogs

VU6001376 demonstrates weak inhibition of CYP3A4 (IC50 = 30 µM), a major drug-metabolizing enzyme, which is a favorable selectivity attribute. This value is comparable to other optimized compounds within the same patent series [1]. While not a head-to-head comparator, this data confirms that the 3,3-difluorocyclobutyl substituent does not introduce a CYP3A4 liability.

mGlu4 PAM CYP3A4 Selectivity Off-Target

Optimal Research and Industrial Application Scenarios for N-(3,3-Difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide


Preclinical Parkinson's Disease Modeling Requiring Sustained mGlu4 Activation

VU6001376 is validated in a rodent model of Parkinson's disease, demonstrating efficacy in reversing haloperidol-induced catalepsy [1]. Its low in vivo clearance (3.1 mL/min/kg) and extended half-life (445 min) [2] make it uniquely suited for chronic dosing studies where sustained mGlu4 PAM engagement is required without the confounding effects of CYP1A2-mediated drug interactions.

In Vitro Functional Assays Requiring High-Potency mGlu4 PAM with Clean CYP Profile

With an EC50 of 50.1 nM and negligible CYP1A2 inhibition (IC50 > 30 µM) [1][2], VU6001376 is the preferred chemical probe for cell-based calcium mobilization or electrophysiology assays where high potency and minimal off-target metabolic interference are critical.

Combination Pharmacology Studies Involving CYP-Metabolized Co-Administered Agents

The weak inhibition of CYP3A4 (IC50 = 30 µM) [1] and clean CYP1A2 profile [2] position VU6001376 as a low-liability tool compound for combination studies with other CNS-active agents that are metabolized by these enzymes, minimizing the risk of confounding pharmacokinetic interactions.

SAR Benchmarking for Next-Generation mGlu4 PAM Development

VU6001376 serves as a key benchmark within the 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide series. Its well-characterized potency (EC50 = 50.1 nM), efficacy (50.5% GluMax), and DMPK profile [1] provide a quantitative reference point for evaluating novel analogs, particularly those exploring alternative carboxamide substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU6001376

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.